molecular formula C19H24ClNO B133091 Naphyrone 1-naphthyl isomer (hydrochloride) CAS No. 1349245-31-3

Naphyrone 1-naphthyl isomer (hydrochloride)

Cat. No. B133091
CAS RN: 1349245-31-3
M. Wt: 317.9 g/mol
InChI Key: ZXZHLWWXPQQYJX-UHFFFAOYSA-N
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Description

Naphyrone, also known as O-2482 and naphthylpyrovalerone, is a substituted cathinone drug derived from pyrovalerone . It acts as a triple reuptake inhibitor, producing stimulant effects and has been reported as a novel designer drug . Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the napthyl group attached at the 1, rather than 2, position .


Molecular Structure Analysis

The molecular formula of Naphyrone 1-naphthyl isomer (hydrochloride) is C19H23NO • HCl . The formal name is 1-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride . The InChI code is InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of Naphyrone 1-naphthyl isomer (hydrochloride) is 317.9 . It is a crystalline solid . Its solubility is 3 mg/ml in DMF, 10 mg/ml in DMSO, and 5 mg/ml in Ethanol .

Scientific Research Applications

Forensic Chemistry & Toxicology

Naphyrone has gained attention in forensic science due to its presence in products marketed as party pills or bath salts. Researchers analyze its distribution, metabolism, and detection methods. Its identification in biological samples can aid in drug-related investigations and postmortem toxicology assessments .

Stimulant Research

As a psychoactive compound, Naphyrone exhibits stimulant properties. Scientists explore its effects on the central nervous system, including locomotor activity, dopamine release, and reuptake inhibition. Investigating its mechanism of action can contribute to our understanding of stimulant drugs .

Designer Drug Characterization

Naphyrone falls into the category of designer drugs, which are novel psychoactive substances. Researchers study its chemical structure, pharmacokinetics, and interactions with receptors. By characterizing its effects, they enhance our knowledge of emerging drugs and their potential risks .

Mass Spectrometry Applications

Naphyrone is amenable to mass spectrometry analysis. Scientists use this technique for quantitative determination, metabolite profiling, and forensic screening. Its distinctive spectral features aid in accurate identification and differentiation from other compounds .

Pharmacological Profiling

Although limited, studies explore Naphyrone’s binding affinity to various receptors (e.g., dopamine, serotonin, and norepinephrine). Investigating its receptor selectivity and functional effects informs drug development and potential therapeutic applications .

Structure-Activity Relationship Studies

Researchers compare Naphyrone’s structure with related compounds (e.g., pyrovalerone) to understand how specific substitutions affect its biological activity. By elucidating structure-activity relationships, they contribute to drug design and optimization .

Mechanism of Action

Target of Action

Naphyrone 1-naphthyl isomer (hydrochloride), also known as α-Naphyrone , is a structural isomer of naphyrone . It primarily targets the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

As a triple reuptake inhibitor , Naphyrone 1-naphthyl isomer (hydrochloride) inhibits the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with SERT, DAT, and NET respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling .

Biochemical Pathways

The biochemical pathways affected by Naphyrone 1-naphthyl isomer (hydrochloride) are primarily those involving the neurotransmitters serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of Naphyrone 1-naphthyl isomer (hydrochloride)'s action is primarily the production of stimulant effects . By increasing the synaptic concentration of serotonin, dopamine, and norepinephrine, it can enhance neuronal signaling and lead to increased arousal, alertness, and energy .

Action Environment

The action, efficacy, and stability of Naphyrone 1-naphthyl isomer (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its action and efficacy could potentially be influenced by factors such as the user’s physiological state, the presence of other substances, and the specific environmental context in which it is used .

properties

IUPAC Name

1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHLWWXPQQYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043057
Record name 1-Naphyrone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphyrone 1-naphthyl isomer (hydrochloride)

CAS RN

1349245-31-3
Record name 1-Naphthyl pyrovalerone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphyrone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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